mGluR1 Antagonist Potency: Methylsulfonyl Ester vs. Phenylsulfonyl Analog
In a cross-study comparison of human mGluR1 antagonist activity, Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate (CAS 425626-54-6) achieves an IC50 of 8.20 nM [1], whereas the phenylsulfonyl analog, Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate, reaches an IC50 of 0.400 nM [2]. The 20.5-fold potency difference demonstrates that the methylsulfonyl group yields markedly weaker mGluR1 antagonism compared to the phenylsulfonyl variant, directly informing receptor-subtype targeting strategy.
| Evidence Dimension | Human mGluR1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.20 nM |
| Comparator Or Baseline | Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate: IC50 = 0.400 nM |
| Quantified Difference | 20.5-fold lower potency for the methylsulfonyl analog |
| Conditions | Antagonist activity at human metabotropic glutamate receptor 1 (ChEMBL-assigned assays) |
Why This Matters
For programs targeting mGluR1, the 20-fold potency gap between methylsulfonyl and phenylsulfonyl analogs dictates compound selection based on the desired potency window; the methylsulfonyl ester may be preferred when moderate rather than ultra-potent antagonism is required to avoid complete receptor silencing.
- [1] BindingDB. (n.d.). BDBM50364725 (CHEMBL1951664) – Antagonist activity at human mGluR1, IC50 = 8.20 nM. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364725 View Source
- [2] BindingDB. (n.d.). BDBM50364722 (CHEMBL1951661) – Antagonist activity at human mGluR1, IC50 = 0.400 nM. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364722 View Source
